molecular formula C23H18N2O5S B2823898 3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892741-14-9

3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2823898
CAS No.: 892741-14-9
M. Wt: 434.47
InChI Key: NLQYVAKUGGKITP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a high-purity synthetic compound intended for research and development purposes. This quinoline-carboxamide derivative is part of a class of organic molecules that are of significant interest in medicinal chemistry and pharmaceutical research. Structurally related compounds, particularly those based on the 4-hydroxy-2-quinolone scaffold, have been investigated for their potential as anti-inflammatory agents and as novel inhibitors of bacterial DNA gyrase, showing promise against antibiotic-resistant strains like MRSA . As a research chemical, it serves as a valuable building block or intermediate for the synthesis of more complex molecules and for studying structure-activity relationships (SAR). Researchers can utilize this compound in various biochemical and pharmacological assays to explore its mechanism of action and binding affinity for specific biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-14-6-5-7-16(12-14)24-22(27)15-10-11-18-19(13-15)25-23(28)21(20(18)26)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYVAKUGGKITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H22N6O4SC_{25}H_{22}N_{6}O_{4}S, with a notable structure that includes a quinoline core substituted with a benzenesulfonyl group and a carboxamide moiety. The structural representation can be summarized as follows:

ComponentDescription
Quinoline Core Central structure with nitrogen
Benzenesulfonyl Group Sulfonyl functional group attached
Carboxamide Moiety Amide functional group present

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : Various derivatives of quinoline compounds have shown significant anticancer properties. For instance, studies have demonstrated that quinoline derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 and HepG2. The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways like NF-κB and COX-2 .
  • Antimicrobial Properties : Compounds similar to this compound have exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the sulfonyl group is believed to enhance the lipophilicity and bioavailability of these compounds .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various quinoline derivatives against multiple cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity. For example, derivatives with halogen substitutions showed increased potency against HepG2 liver cancer cells, with IC50 values as low as 1.94 µM .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on synthesizing sulfonamide derivatives related to quinolines. These compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the sulfonamide group could lead to improved antimicrobial efficacy, with some derivatives achieving MIC values lower than standard antibiotics .

Case Study 3: Mechanistic Studies

In vitro studies have explored the mechanism by which quinoline derivatives induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and increase reactive oxygen species (ROS) levels, leading to cell death .

Summary of Findings

Biological ActivityObserved EffectsReference
Anticancer Significant cytotoxicity against MCF-7 and HepG2
Antimicrobial Effective against S. aureus and E. coli
Anti-inflammatory Inhibition of COX enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other quinoline derivatives, enabling comparisons of substituent effects on physicochemical and biological properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Quinoline Carboxamides

Compound Name Substituents at Key Positions Biological Activity Key Findings
3-(Benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide - Position 3 : Benzenesulfonyl
- Position 7 : 3-Methylphenyl carboxamide
Hypothesized kinase inhibition (based on analogs) Limited experimental data; predicted high lipophilicity (LogP ~4.2) due to benzenesulfonyl and methylphenyl groups. Potential for moderate metabolic stability .
3-((4-Chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide - Position 3 : 4-Chlorophenylsulfonyl
- Position 7 : 4-Methoxybenzyl carboxamide
Antimicrobial activity Demonstrated MIC of 2 µg/mL against Staphylococcus aureus. The 4-chlorophenyl group enhances membrane penetration, while the methoxybenzyl moiety improves solubility (LogP ~3.8).
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - Position 3 : Complex sulfonamido-ethylbenzyl group
- Position 6 : Fluoro
- Position 1 : Cyclopropyl
Anticancer (topoisomerase inhibition) IC₅₀ of 0.8 µM against HeLa cells. Fluorine and cyclopropyl groups enhance DNA intercalation and metabolic resistance. High polarity (LogP ~2.5) due to carboxylate and acetamido groups.

Key Insights:

Substituent Effects on Bioactivity :

  • Sulfonyl Groups : The benzenesulfonyl group in the target compound may offer stronger hydrophobic interactions than the 4-chlorophenylsulfonyl analog , but the latter’s electron-withdrawing chlorine could improve target binding.
  • Carboxamide Variations : The 3-methylphenyl substituent in the target compound likely reduces solubility compared to the 4-methoxybenzyl group in the antimicrobial analog .
  • Fluorine and Cyclopropyl Additions : These groups in the anticancer analog significantly enhance potency and pharmacokinetics, suggesting opportunities for structural optimization of the target compound.

Physicochemical Properties :

  • Lipophilicity (LogP) correlates with substituent hydrophobicity: benzenesulfonyl > chlorophenylsulfonyl > polar carboxylates.
  • Metabolic stability is influenced by steric hindrance (e.g., methylphenyl groups) and electron-withdrawing substituents (e.g., fluorine).

Research Findings and Limitations

  • Antimicrobial Potential: The 4-chlorophenylsulfonyl analog’s efficacy against S. aureus suggests that the target compound could be repurposed for similar applications, though its higher LogP may reduce bioavailability.
  • Data Gaps: No peer-reviewed studies directly evaluating the target compound’s synthesis, crystallography (e.g., SHELX-refined structures ), or in vivo efficacy were identified, highlighting the need for further research.

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Hydroxyl protectionTBDMS-Cl, DMF, 25°C, 12h85
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C78
CyclizationH₂SO₄, ethanol, reflux70

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the quinoline core (e.g., 2-oxo proton at δ 10.2 ppm) and benzenesulfonyl groups (aromatic protons at δ 7.5–8.1 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities; key bond angles (e.g., C11–N1–C12 = 117.9°) confirm spatial arrangement .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₃H₂₀N₂O₅S) with <2 ppm error .

Advanced: How can researchers address discrepancies between computational docking predictions and experimental binding affinity data?

Answer:

  • Validate computational models : Use molecular dynamics simulations (AMBER or GROMACS) to assess protein flexibility over 100 ns trajectories, which may reveal induced-fit binding missed in rigid docking .
  • Experimental validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm theoretical Kd values .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine docking scoring functions .
  • Adjust solvation parameters : Include explicit water molecules in docking simulations to improve accuracy for hydrophilic interactions (e.g., 4-hydroxy group) .

Advanced: What methodologies elucidate metabolic degradation pathways in environmental or biological systems?

Answer:

  • Environmental fate : Use OECD 308 guidelines to assess hydrolysis (pH 4–9 buffers, 25°C) and photolysis (UV light, λ = 310 nm) .
  • Biotransformation studies :
    • In vitro liver microsomes : Incubate with human CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-QTOF-MS .
    • Stable isotope labeling : Track degradation products using ¹³C-labeled analogs in soil/water systems .
  • Ecotoxicity profiling : Use Daphnia magna assays (OECD 202) to evaluate acute toxicity of degradation byproducts .

Basic: How can solubility limitations be overcome in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays; maintain final DMSO ≤0.1% to avoid cell toxicity .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) to enhance bioavailability .
  • pH adjustment : Dissolve in phosphate buffer (pH 7.4) with 0.5% Tween-80 for aqueous stability .

Advanced: What strategies identify off-target interactions in kinase inhibition studies?

Answer:

  • Kinome-wide profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to screen against 400+ kinases at 1 µM concentration .
  • Chemical proteomics : Employ affinity-based probes (e.g., alkyne-tagged analogs) with click chemistry to capture interacting proteins in cell lysates .
  • CRISPR-Cas9 knockouts : Validate off-target hits by comparing IC₅₀ shifts in wild-type vs. kinase-deficient cell lines .

Basic: What are the stability-indicating parameters for long-term storage?

Answer:

  • Thermal stability : Store at –20°C under argon; DSC (Differential Scanning Calorimetry) shows decomposition onset at 180°C .
  • Light sensitivity : Protect from UV light; accelerated aging under ICH Q1B guidelines confirms no photodegradation in amber glass .
  • Humidity control : Karl Fischer titration ensures moisture content <0.1% in lyophilized formulations .

Advanced: How can researchers reconcile conflicting cytotoxicity data across cell lines?

Answer:

  • Mechanistic profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., ABC transporter upregulation) .
  • Microenvironment modeling : Use 3D spheroids or organoids to mimic in vivo conditions, reducing monolayer assay artifacts .
  • Pharmacogenomic analysis : Correlate cytotoxicity with genomic databases (e.g., CCLE) to identify biomarkers of response .

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